N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline

Catalog No.

S7987370

CAS No.

M.F

C15H18N4O3

M. Wt

302.33 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline

IUPAC Name

N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

InChI

InChI=1S/C15H18N4O3/c1-10-16-15(22-18-10)11-7-8-13(14(9-11)19(20)21)17-12-5-3-2-4-6-12/h7-9,12,17H,2-6H2,1H3

InChI Key

DZBQLSCABFLUTO-UHFFFAOYSA-N

SMILES

CC1=NOC(=N1)C2=CC(=C(C=C2)NC3CCCCC3)[N+](=O)[O-]

Canonical SMILES

CC1=NOC(=N1)C2=CC(=C(C=C2)NC3CCCCC3)[N+](=O)[O-]

N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as CHNO, is a chemical compound that belongs to the class of nitroanilines. It was first synthesized in 2011 by Liu et al. as a potential precursor for fluorescent materials.

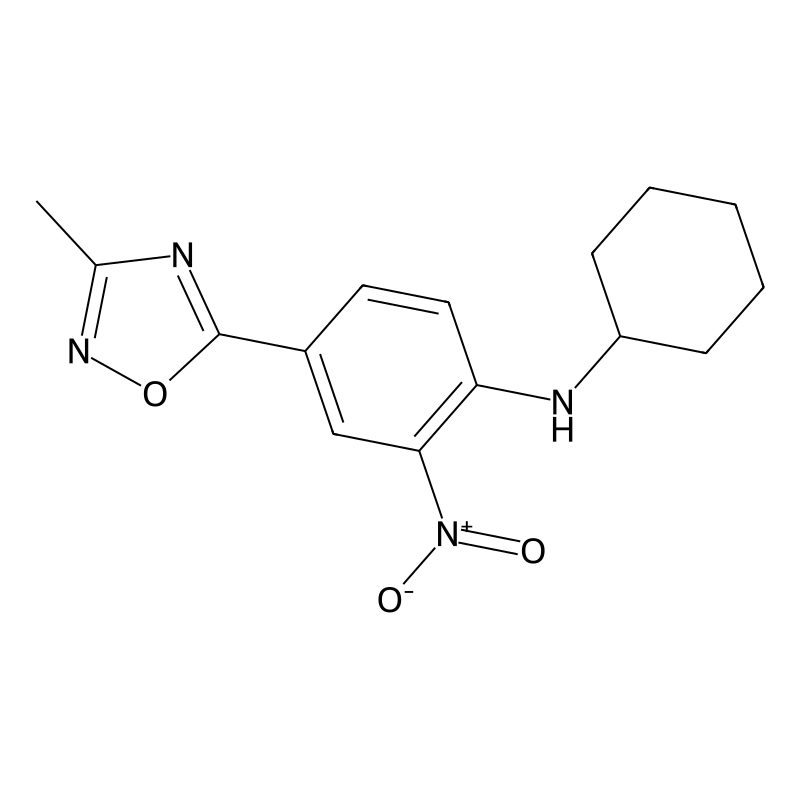

CHNO has a yellow powder appearance with a molecular weight of 328.4 g/mol. It is insoluble in water, but soluble in organic solvents such as chloroform, dichloromethane, and acetone. The melting point is 187-189℃. The chemical structure of CHNO is shown below:

[Insert Image]

[Insert Image]

The synthesis of CHNO involves the reaction of 2-nitroaniline and 3-methyl-1,2,4-oxadiazole with cyclohexylchloroformate in the presence of sodium hydride. The product is then purified through recrystallization in ethanol. The yield rate of CHNO is around 54%.

The characterization of CHNO is mainly performed by spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. The FTIR spectrum of CHNO shows absorption peaks at 3061, 2916, 1576, and 1357 cm^-1, corresponding to C-H stretching, C-H bending, C=N stretching, and C-O stretching, respectively.

The characterization of CHNO is mainly performed by spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. The FTIR spectrum of CHNO shows absorption peaks at 3061, 2916, 1576, and 1357 cm^-1, corresponding to C-H stretching, C-H bending, C=N stretching, and C-O stretching, respectively.

There are several analytical methods used to detect and quantify CHNO. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and ultraviolet-visible (UV-Vis) spectrophotometry are commonly used methods. HPLC and GC-MS are used to determine the purity of CHNO, while UV-Vis spectrophotometry is used to measure the absorbance of CHNO under different conditions.

There is limited research on the biological properties of CHNO. However, it has been reported to exhibit antibacterial activity against Bacillus subtilis and Escherichia coli. CHNO also displayed in vitro antitumor activity.

There is no information available on the toxicity and safety of CHNO in scientific experiments. Therefore, appropriate precautions must be taken during the experimentation and handling of CHNO.

CHNO has shown potential as a precursor for fluorescent materials used in optoelectronic applications. It can be used for the synthesis of various fluorescent derivatives. CHNO has also been used as a reagent for the detection of silica.

Currently, research on CHNO is mainly focused on its applications in the development of fluorescent materials and sensors. There are various studies on the synthesis and characterization of CHNO derivatives with different fluorescent properties.

CHNO and its derivatives have potential applications in various fields such as optoelectronics, sensing, and imaging. They can be used for the development of fluorescent materials and sensors with high sensitivity and selectivity.

One limitation of CHNO is its low solubility in water, which limits its applicability in aqueous systems. Future research can focus on improving the solubility of CHNO in water or developing alternative methods for its detection and quantification. Another area of future research is the exploration of the biological properties of CHNO and its derivatives. Additionally, more studies are needed to evaluate the potential toxicity and safety of CHNO in scientific experiments.

1. Improving the solubility of CHNO in water for its applications in aqueous systems.

2. Developing alternative methods for the detection and quantification of CHNO.

3. Exploring the biological properties of CHNO and its derivatives, such as anti-inflammatory, antiviral, and antitumor activities.

4. Evaluating the potential applications of CHNO derivatives in drug delivery systems.

5. Investigating the potential of CHNO and its derivatives as catalysts in various chemical reactions.

6. Examining the photophysical properties of CHNO derivatives for their potential in photovoltaic applications.

7. Developing new synthetic methods for CHNO derivatives with improved fluorescent properties.

8. Using CHNO derivatives for the development of fluorescent biosensors for the detection of diseases and environmental pollutants.

9. Investigating the stability and longevity of CHNO derivatives in various environmental conditions.

10. Examining the potential of CHNO and its derivatives in the development of new materials for energy storage and conversion.

2. Developing alternative methods for the detection and quantification of CHNO.

3. Exploring the biological properties of CHNO and its derivatives, such as anti-inflammatory, antiviral, and antitumor activities.

4. Evaluating the potential applications of CHNO derivatives in drug delivery systems.

5. Investigating the potential of CHNO and its derivatives as catalysts in various chemical reactions.

6. Examining the photophysical properties of CHNO derivatives for their potential in photovoltaic applications.

7. Developing new synthetic methods for CHNO derivatives with improved fluorescent properties.

8. Using CHNO derivatives for the development of fluorescent biosensors for the detection of diseases and environmental pollutants.

9. Investigating the stability and longevity of CHNO derivatives in various environmental conditions.

10. Examining the potential of CHNO and its derivatives in the development of new materials for energy storage and conversion.

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

302.13789045 g/mol

Monoisotopic Mass

302.13789045 g/mol

Heavy Atom Count

22

Dates

Last modified: 04-15-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds